molecular formula C14H9Cl2N3O4S B12387932 DNA gyrase B-IN-3

DNA gyrase B-IN-3

Cat. No.: B12387932
M. Wt: 386.2 g/mol
InChI Key: SEAMOYQPPFJZJR-UHFFFAOYSA-N
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Description

DNA gyrase B-IN-3 is a compound that functions as an inhibitor of DNA gyrase, an essential bacterial enzyme. DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, which is crucial for DNA replication and transcription in bacteria. Inhibitors of DNA gyrase, such as this compound, are of significant interest due to their potential as antibacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DNA gyrase B-IN-3 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. For example, the preparation of DNA gyrase inhibitors often includes steps such as amide bond formation, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of high-pressure chromatography and other purification techniques to isolate the final product. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

DNA gyrase B-IN-3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific chemical transformation being performed. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Properties

Molecular Formula

C14H9Cl2N3O4S

Molecular Weight

386.2 g/mol

IUPAC Name

2-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-5-hydroxy-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C14H9Cl2N3O4S/c1-4-9(15)10(16)11(17-4)12(21)19-14-18-6-3-7(20)5(13(22)23)2-8(6)24-14/h2-3,17,20H,1H3,(H,22,23)(H,18,19,21)

InChI Key

SEAMOYQPPFJZJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)O)C(=O)O)Cl)Cl

Origin of Product

United States

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